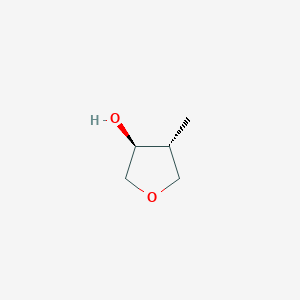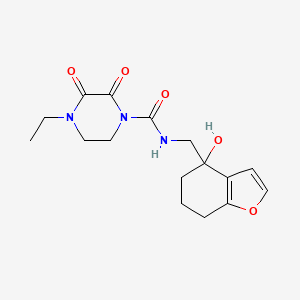![molecular formula C19H19ClN2O3 B3010199 2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921816-86-6](/img/structure/B3010199.png)
2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide" is a chemical entity that appears to be related to a class of organic compounds known for their heterocyclic structures and potential biological activities. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into related compounds and their chemical properties and reactions.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves cyclization reactions and the use of starting materials such as 4-chlorobenzaldehyde and acetylglycine. For instance, the cyclization of N-arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides with acetic anhydride leads to the formation of 1-arylideneamino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-ones, as described in one of the studies . This suggests that the synthesis of the compound may also involve similar cyclization steps and starting materials.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic methods, including IR, 1H-NMR, and MS spectral data . These techniques are crucial for determining the structure of complex organic molecules, including the one . The presence of a 4-chlorophenyl group is a common feature in these molecules, which could imply that the compound of interest may also exhibit similar spectral characteristics.
Chemical Reactions Analysis
The chemical reactions involving related compounds include cyclization and aminomethylation. Cyclization reactions are a key step in the formation of heterocyclic compounds, as seen in the synthesis of 1,2,4-triazole and imidazolin-5-one derivatives . Aminomethylation, involving formaldehyde and N-methyl/phenylpiperazine, is used to produce Mannich bases, which are known for their biological activities . These reactions could be relevant to the synthesis and functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their molecular weight, solubility, and reactivity towards various reagents. The presence of a chlorophenyl group can influence the lipophilicity of the molecule, while the heterocyclic core can affect its stability and reactivity . The biological activity, such as lipase and α-glucosidase inhibition, is also a significant property, with some compounds showing potent inhibitory activities . These properties are essential for understanding the behavior of the compound in biological systems and for its potential applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
- Compounds similar to 2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria. These compounds show moderate to good activity against these bacteria, indicating potential applications in developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Spectroscopic and Quantum Mechanical Studies
- Similar molecules have been synthesized and analyzed for their vibrational spectra and electronic properties. These studies are crucial for understanding the molecular structure and potential applications of such compounds in various fields, including material science and pharmacology (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Photovoltaic Efficiency Modeling
- The compounds' photochemical and thermochemical modeling has been performed to assess their potential as photosensitizers in dye-sensitized solar cells (DSSCs). They demonstrate good light harvesting efficiency and free energy of electron injection, indicating potential applications in photovoltaic cells (Mary et al., 2020).
Antitumor Activity Evaluation
- Derivatives of similar compounds have been screened for their potential antitumor activity in vitro against human tumor cell lines, indicating their possible use in cancer research and therapy (Yurttaş, Tay, & Demirayak, 2015).
Nonlinear Optical (NLO) Properties
- The non-linear optical activity of similar compounds has been investigated, and they exhibit varying hyperpolarizability values, suggesting applications in the field of NLO materials (Mary et al., 2020).
Anti-inflammatory Activity
- Certain derivatives have been synthesized and evaluated for anti-inflammatory activity, showing significant potential in this area, which could lead to new treatments for inflammatory conditions (Sunder & Maleraju, 2013).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-19(2)11-25-16-8-7-14(10-15(16)22-18(19)24)21-17(23)9-12-3-5-13(20)6-4-12/h3-8,10H,9,11H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVAAMKGPFWOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3010121.png)
![Methyl 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-5-methoxybenzoate](/img/structure/B3010122.png)
![2-(2,4-dichlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B3010124.png)
![(1-Methoxycyclopropyl)methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3010125.png)
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B3010126.png)


![N-(2-methylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3010130.png)

![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B3010132.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-3,5-dimethoxy-4-methylbenzamide](/img/structure/B3010134.png)

![2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B3010138.png)